![molecular formula C11H23NO2 B2492740 (S)-2-Aminoundecanoic acid CAS No. 1254251-27-8](/img/structure/B2492740.png)
(S)-2-Aminoundecanoic acid
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Description
(S)-2-Aminoundecanoic acid, also known as (S)-2-AUA, is a naturally occurring amino acid that is found in the seeds of the leguminous plant, Lupinus angustifolius. It is a non-proteinogenic amino acid, which means that it is not used in the synthesis of proteins. However, (S)-2-AUA has been found to have a number of interesting properties that make it a valuable compound for scientific research.
Scientific Research Applications
Enhancing Antimicrobial Peptide Activity
(S)-2-Aminoundecanoic acid has been shown to improve the biological activity of antimicrobial peptides. Specifically, incorporating this amino acid into the peptide sequence of anoplin significantly increased its activity against Escherichia coli and Staphylococcus aureus. This modification not only enhanced the antimicrobial properties but also retained selectivity towards microbial membranes (Slootweg et al., 2013).
Solubility Control in Carbon Nanotubes
This compound has been used to modify the solubility of carboxylic acid-functionalized single-wall carbon nanotubes (SWNTs). By varying the length of the hydrocarbon side chain, the solubility of these SWNTs in water over a range of pH levels was effectively controlled. This underscores the versatility of this compound in nanotechnological applications (Zeng et al., 2005).
Applications in Ultrathin Film Technology
The compound has been used in the development of ultrathin films composed of titanium dioxide nanoparticles and polyallylamine hydrochloride. These films, which incorporate 11-aminoundecanoic acid, have been characterized for their optical and electrical properties, demonstrating potential applications in advanced material sciences (Cassagneau et al., 2000).
Biodegradable Polyesteramide Synthesis
This compound plays a crucial role in the synthesis of biodegradable polyesteramides. When combined with ε-caprolactone, it contributes to the creation of copolymers with varied melting temperatures and thermal degradation properties, which are important for the development of environmentally-friendly materials (Qian et al., 2003).
Corrosion Inhibition
This compound has also demonstrated effectiveness as an inhibitor of general corrosion in carbon steel, particularly in hydrochloric acid environments. Its ability to adsorb onto steel surfaces and form a protective layer illustrates its potential in industrial applications, especially in the prevention of metal degradation (Ghareba et al., 2015).
Bio-based Polyamide Synthesis
This compound is instrumental in the synthesis of bio-based polyamide 11, a technopolymer derived from castor oil. Its use in creating star-shaped polyamide structures affects the rheological behavior of the synthesized samples, indicating its significance in modifying material properties for various applications (Martino et al., 2014).
Hydrolytic Degradation of Polyesteramides
Further, the hydrolytic degradation behavior of biodegradable polyesteramide copolymers based on this compound was studied. This research provides valuable insights into the environmental degradation processes of these materials, which is crucial for assessing their sustainability and lifecycle impacts (Qian et al., 2004).
properties
IUPAC Name |
(2S)-2-aminoundecanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-2-3-4-5-6-7-8-9-10(12)11(13)14/h10H,2-9,12H2,1H3,(H,13,14)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HASUJDLTAYUWCO-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC[C@@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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